3-(Benzyloxy)-5-methylbenzaldehyde
Description
3-(Benzyloxy)-5-methylbenzaldehyde (C15H14O2, molecular weight ~226.27 g/mol) is an aromatic aldehyde featuring a benzyloxy group (-OCH2C6H5) at position 3 and a methyl group (-CH3) at position 3. The benzyloxy group serves as a protective moiety for hydroxyl groups in organic synthesis, while the aldehyde functionality enables participation in condensation and nucleophilic addition reactions. Its structural features make it valuable in pharmaceutical intermediates and material science .
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-methyl-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-12-7-14(10-16)9-15(8-12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
RWCHQSWVGYPXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron Effects: Chloro (Cl) and phenoxy groups withdraw electron density, enhancing aldehyde reactivity in nucleophilic additions compared to benzyloxy or methoxy groups .
- Steric Hindrance : Benzyloxy and methylbenzyloxy groups impose greater steric bulk than hydroxy or methoxy, slowing reactions sensitive to steric effects .
- Solubility : Hydroxy and methoxy substituents improve aqueous solubility, while benzyloxy and butoxy groups enhance lipid solubility .
2.2. Physical Properties
Notes:
- The benzyloxy group in the target compound contributes to higher lipophilicity (LogP ~3.2) compared to 3-hydroxy-5-methoxybenzaldehyde (LogP ~1.5) .
Preparation Methods
Sodium Hydride-Mediated Benzylation
Procedure :
-
Substrate : 3-Hydroxy-5-methylbenzaldehyde.
-
Reagents : Benzyl bromide (1.2 eq), sodium hydride (NaH, 2.0 eq).
-
Solvent : Tetrahydrofuran (THF).
Mechanism :
-
NaH deprotonates the phenolic -OH, forming a phenoxide ion.
-
The phenoxide attacks benzyl bromide, yielding the benzyl ether.
Yield : ~65–70% (extrapolated from analogous reactions).
Key Data :
Potassium Carbonate in Polar Aprotic Solvents
Procedure :
-
Substrate : 3-Hydroxy-5-methylbenzaldehyde.
-
Reagents : Benzyl bromide (1.5 eq), K₂CO₃ (3.0 eq).
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
Mechanism :
-
K₂CO₃ acts as a mild base, facilitating phenoxide formation.
-
Polar aprotic solvents enhance nucleophilicity of the phenoxide.
Yield : ~75–80% (based on similar benzylations).
Key Data :
Alternative Routes for Substrate Synthesis
When 3-hydroxy-5-methylbenzaldehyde is unavailable, multi-step syntheses are required.
Formylation of 3-Benzyloxy-5-methyltoluene
Procedure :
-
Substrate : 3-Benzyloxy-5-methyltoluene.
-
Reagents : Hexamethylenetetramine (HMTA), trifluoroacetic acid (TFA).
Mechanism :
-
HMTA generates a formylating agent (iminium ion) under acidic conditions.
-
Electrophilic aromatic substitution introduces the aldehyde group.
Yield : ~50–60% (reported for similar substrates).
Key Data :
Oxidation of 3-Benzyloxy-5-methylbenzyl Alcohol
Procedure :
-
Substrate : 3-Benzyloxy-5-methylbenzyl alcohol.
-
Reagents : Pyridinium chlorochromate (PCC) in CH₂Cl₂.
Mechanism :
-
PCC oxidizes the primary alcohol to an aldehyde via a two-electron transfer process.
Yield : ~85–90% (observed in analogous oxidations).
Key Data :
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Regioselectivity : Competing benzylation at other positions (e.g., 5-methyl group) is mitigated by steric hindrance and electronic effects.
-
Purification : Column chromatography (hexane/EtOAc) is typically required to isolate the product.
-
Substrate Availability : 3-Hydroxy-5-methylbenzaldehyde remains a bottleneck; synthetic routes from cresols or resorcinol derivatives are under exploration .
Q & A
Q. Methodological Answer :
- H/C NMR : Key signals include the aldehyde proton (~10 ppm), benzyloxy protons (δ 4.8–5.2 ppm), and aromatic protons (δ 6.8–7.4 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-O (benzyloxy, ~1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ and fragmentation patterns validate the molecular formula (C₁₅H₁₄O₂) .
Advanced Question: How does this compound behave under varying pH and temperature conditions?
Q. Methodological Answer :
- pH Stability : The aldehyde group is susceptible to nucleophilic attack under basic conditions (pH > 10), leading to hydrate formation or Cannizzaro reactions. Acidic conditions (pH < 3) may protonate the benzyloxy group, reducing solubility .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C. Storage at 2–8°C in inert atmospheres (argon) minimizes oxidative degradation .
Basic Question: What are the primary applications of this compound in organic synthesis?
Methodological Answer :
This compound serves as a versatile intermediate:
- Pharmaceuticals : Precursor for anticoagulants or anti-inflammatory agents via reductive amination or cross-coupling reactions .
- Ligand Synthesis : Used to prepare Schiff base ligands for coordination chemistry (e.g., with transition metals like Cu²⁺ or Fe³⁺) .
Advanced Question: How can computational modeling (QSPR/DFT) predict the reactivity of this compound in novel reactions?
Methodological Answer :
Quantum mechanics-based models (e.g., Gaussian 09) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., methyl vs. methoxy) with reaction rates. Validation via experimental kinetic studies (e.g., monitoring aldol condensations) is essential .
Basic Question: What are the best practices for handling and storing this compound to ensure stability?
Q. Methodological Answer :
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Avoid contact with strong oxidizers or bases .
- Storage : Keep in amber glass vials under argon at 2–8°C. Desiccants (silica gel) prevent moisture-induced hydrolysis .
Advanced Question: How do solvent polarity and catalyst choice affect the efficiency of cross-coupling reactions involving this compound?
Q. Methodological Answer :
- Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings but may increase side reactions. Low-polarity solvents (toluene) favor Stille couplings .
- Catalysts : Pd(PPh₃)₄ is effective for aryl halide couplings, while CuI/ligand systems optimize Ullmann reactions. Catalyst loading (1–5 mol%) and temperature (80–120°C) are critical for yield optimization .
Basic Question: What analytical methods are used to detect degradation products of this compound?
Q. Methodological Answer :
- HPLC-MS : Identifies oxidative byproducts (e.g., benzoic acid derivatives) via retention time and mass fragmentation .
- GC-FID : Quantifies volatile degradation products (e.g., benzyl alcohol) after derivatization .
Advanced Question: Can this compound act as a photosensitizer, and what mechanisms drive its photochemical behavior?
Methodological Answer :
The benzaldehyde moiety can undergo n→π* transitions under UV light (λ ~ 280 nm), generating singlet oxygen. Time-Resolved Spectroscopy (TRS) and Electron Paramagnetic Resonance (EPR) with spin traps (e.g., TEMP) confirm reactive oxygen species (ROS) production. Applications in photodynamic therapy or organic photocatalysis are under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
